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Compound of Interest

Compound Name:
2-Methoxyphenyl 4-

methylbenzenesulfonate

Cat. No.: B186188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Methoxyphenyl 4-
methylbenzenesulfonate, offering a comparative perspective with related compounds. The

information herein is supported by experimental data from analogous structures and

established principles of NMR spectroscopy.

Data Presentation: A Comparative Analysis of ¹H
NMR Data
Due to the limited availability of direct experimental ¹H NMR data for 2-Methoxyphenyl 4-
methylbenzenesulfonate in the public domain, this guide presents a comparative analysis

based on the closely related compound, N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide,

and theoretical predictions for other relevant analogues. This approach allows for a robust

estimation and interpretation of the expected chemical shifts for the target molecule.

The table below summarizes the experimental ¹H NMR data for N-(2-Methoxyphenyl)-4-

methylbenzenesulfonamide and the predicted data for 2-Methoxyphenyl 4-
methylbenzenesulfonate, Phenyl 4-methylbenzenesulfonate, and 4-Methoxyphenyl 4-

methylbenzenesulfonate. The predictions are based on established substituent effects in ¹H

NMR spectroscopy.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b186188?utm_src=pdf-interest
https://www.benchchem.com/product/b186188?utm_src=pdf-body
https://www.benchchem.com/product/b186188?utm_src=pdf-body
https://www.benchchem.com/product/b186188?utm_src=pdf-body
https://www.benchchem.com/product/b186188?utm_src=pdf-body
https://www.benchchem.com/product/b186188?utm_src=pdf-body
https://www.benchchem.com/product/b186188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Aromatic
Protons (Tosyl
Group) (ppm)

Aromatic
Protons
(Phenyl/Pheno
xy Group)
(ppm)

Methoxy
Protons (-
OCH₃) (ppm)

Methyl
Protons (-CH₃)
(ppm)

N-(2-

Methoxyphenyl)-

4-

methylbenzenes

ulfonamide

(Experimental)[1]

7.64 (d, J = 8.0

Hz, 2H), 7.18 (d,

J = 8.0 Hz, 2H)

7.52 (d, J = 8.0

Hz, 1H), 7.04-

7.00 (m, 2H),

6.89 (t, J = 7.6

Hz, 1H), 6.73 (d,

J = 8.0 Hz, 1H)

3.64 (s, 3H) 2.35 (s, 3H)

2-Methoxyphenyl

4-

methylbenzenes

ulfonate

(Predicted)

~7.7 (d, 2H),

~7.3 (d, 2H)
~7.2-6.8 (m, 4H) ~3.7 (s, 3H) ~2.4 (s, 3H)

Phenyl 4-

methylbenzenes

ulfonate

(Predicted)

~7.7 (d, 2H),

~7.3 (d, 2H)
~7.4-7.1 (m, 5H) N/A ~2.4 (s, 3H)

4-Methoxyphenyl

4-

methylbenzenes

ulfonate

(Predicted)

~7.7 (d, 2H),

~7.3 (d, 2H)

~7.0 (d, 2H),

~6.8 (d, 2H)
~3.8 (s, 3H) ~2.4 (s, 3H)

Note on Predicted Data: The predicted chemical shifts are estimations based on the known

effects of substituents on aromatic rings. The electron-withdrawing nature of the tosyl group will

generally deshield adjacent protons, shifting them downfield. Conversely, electron-donating

groups like the methoxy group will shield adjacent protons, moving them upfield.
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A standard protocol for acquiring a high-quality ¹H NMR spectrum of a compound like 2-
Methoxyphenyl 4-methylbenzenesulfonate is outlined below.

1. Sample Preparation:

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble.

Deuterated chloroform (CDCl₃) is a common choice for compounds of this nature.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial.

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate

matter, transfer the solution into a clean 5 mm NMR tube.

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane

(TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

2. NMR Data Acquisition:

Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500

MHz instrument.

Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.

Locking: Lock the spectrometer onto the deuterium signal of the solvent.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

Acquisition Time: Set to 2-4 seconds.

Relaxation Delay: A delay of 1-2 seconds is generally adequate.

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good

signal-to-noise ratio.
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Data Processing:

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to

obtain the frequency-domain spectrum.

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the

absorptive mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Integration: Integrate the peaks to determine the relative number of protons corresponding

to each signal.

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Visualizations
Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of 2-Methoxyphenyl 4-
methylbenzenesulfonate, with the distinct proton environments highlighted.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in Deuterated Solvent Filter and Transfer to NMR Tube Shim Magnetic Field Lock on Solvent Signal Acquire FID Fourier Transform Phase Correction Baseline Correction Integration & Referencing analysis
Spectral Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the ¹H NMR Analysis of 2-
Methoxyphenyl 4-methylbenzenesulfonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186188#1h-nmr-analysis-of-2-methoxyphenyl-4-
methylbenzenesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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